Piperoin

Description

Historical Context of Piperine (B192125) in Traditional Systems of Knowledge and Modern Scientific Inquiry

The use of black pepper and long pepper, and thus piperine, has a history spanning thousands of years in various traditional systems of knowledge, particularly in India and China. chemicalbook.comworldscientific.comwisdomlib.orgoamjms.eu In traditional Indian Ayurvedic medicine, piperine is known as "Yogvahi" and has been utilized for its numerous perceived medicinal properties. researchgate.net These historical applications in traditional medicine have paved the way for modern scientific investigation into the compound's chemical and biological attributes. chemicalbook.comworldscientific.comwisdomlib.org The isolation of piperine in 1819 by Hans Christian Oersted marked a significant step in transitioning from traditional knowledge to modern scientific inquiry, allowing for the focused study of this specific compound. chemicalbook.com

Significance of Piperine as a Subject of Advanced Chemical and Biological Research

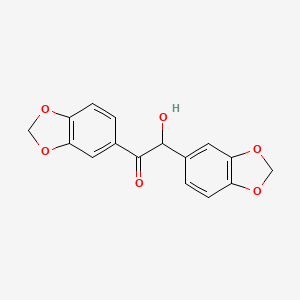

Piperine's significance in advanced chemical and biological research stems from its unique chemical structure and the wide array of biological activities observed in both in vitro and in vivo studies. researchgate.netmdpi.comnih.gov Chemically, piperine is an N-acylpiperidine, where a piperidine (B6355638) ring is substituted with a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group. vedantu.comnih.govebi.ac.uk This structure, featuring conjugated double bonds and a methylenedioxybenzene moiety, is particularly amenable to chemical modifications, which is advantageous for developing new compounds with potentially enhanced activities. ceon.rsmdpi.com

Biologically, piperine has demonstrated a broad spectrum of effects, including antioxidant, anti-inflammatory, immunomodulatory, and potential anti-cancer activities. researchgate.netmdpi.comnih.govtandfonline.comauctoresonline.org A particularly significant area of research focuses on piperine's ability to enhance the bioavailability of various therapeutic drugs and phytochemicals. researchgate.netresearchgate.networldscientific.commdpi.comnih.govtandfonline.com This bioenhancement property is attributed, in part, to its inhibitory effect on certain drug-metabolizing enzymes, such as hepatic and intestinal aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, and its potential influence on intestinal absorption. worldscientific.comnih.govtandfonline.comnih.gov

Overview of Current Research Trajectories and Key Academic Objectives

Current research on piperine is actively exploring its potential in various health domains and seeking to overcome its limitations, such as poor water solubility and bioavailability. researchgate.netnih.govinnovareacademics.in Key academic objectives include further elucidating the molecular mechanisms underlying its diverse biological activities, investigating its potential therapeutic applications in chronic diseases, and developing novel formulations and derivatives with improved pharmacokinetic properties. mdpi.comnih.govmdpi.cominnovareacademics.in

Research trajectories involve:

Exploring its role in modulating signaling pathways: Studies are investigating how piperine interacts with pathways like NF-κB, MAPK, and others involved in inflammation, cell proliferation, and apoptosis. mdpi.comnih.govauctoresonline.org

Investigating its effects on specific diseases: Research continues into its potential against various conditions, including cancer, neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. researchgate.netmdpi.comnih.govnih.govbio-conferences.org

Developing delivery systems: Due to its low water solubility, significant effort is directed towards creating formulations like nano-formulations, self-emulsifying drug delivery systems (SEDDS), and solid dispersions to enhance its solubility and absorption. nih.govinnovareacademics.in

Synthesizing derivatives and analogs: Chemical modifications of the piperine structure are being explored to develop compounds with improved potency, selectivity, and pharmacokinetic profiles for both medicinal and agricultural applications. ceon.rsmdpi.com

Utilizing advanced techniques: Techniques such as fluorescence imaging and machine learning are being explored for rapid and non-destructive analysis of piperine content in plant materials. bio-conferences.org

These research efforts aim to translate the observed biological activities of piperine into practical therapeutic or other beneficial applications.

Piperine Content in Various Piper Species

| Plant Name | Part of Plant | Piperine Content (%) | Source |

| Piper nigrum | Fruit | 1.7–7.4 | nih.gov |

| Piper longum | Spike and root | 5–9 | nih.gov |

| Piper longum | Fruit | 0.03 | nih.gov |

| Piper chaba | Fruit | 0.95–1.32 | nih.gov |

| Piper guineense | Fruit | 0.23–1.1 | nih.gov |

| Piper sarmentosum | Root | 0.20 | nih.gov |

| Piper sarmentosum | Stem | 1.59 | nih.gov |

| Piper sarmentosum | Leaf | 0.104 | nih.gov |

| Piper sarmentosum | Fruit | 2.75 | nih.gov |

Piperine Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | wikipedia.orgwikidata.orgscbt.com |

| Molar Mass | 285.343 g·mol⁻¹ | wikipedia.org |

| Density | 1.193 g/cm³ | wikipedia.org |

| Melting Point | 130 °C (266 °F; 403 K) or 131 °C | wikipedia.orgwikidata.org |

| Solubility in water | 40 mg/l (Slightly soluble) | wikipedia.orgchemicalbook.com |

| Solubility in ethanol | Soluble | wikipedia.org |

| Solubility in chloroform | 1 g/1.7 ml | wikipedia.org |

| Appearance | Yellow to pale-yellow crystal, Crystalline Powder | chemicalbook.com |

| Taste | Burning taste, pungent | chemicalbook.comresearchgate.net |

Selected Research Findings on Piperine's Biological Activities

| Activity | Description | Source |

| Antioxidant | Protects against oxidative damage by inhibiting or quenching reactive oxygen species; lowers lipid peroxidation. | researchgate.networldscientific.commdpi.comtandfonline.com |

| Anti-inflammatory | Inhibits inflammatory processes; reduces expression of pro-inflammatory cytokines (TNFα, IL-1β, IL-6); can block TNFα induced expression of cell adhesion molecules. | mdpi.comoamjms.euauctoresonline.orgturkishimmunology.org |

| Immunomodulatory | Modulates innate and acquired immune responses; affects neutrophil adhesion and dendritic cell migration; influences cytokine production. | mdpi.comauctoresonline.orgturkishimmunology.org |

| Bioenhancer | Enhances bioavailability of drugs and phytochemicals by inhibiting drug-metabolizing enzymes (aryl hydrocarbon hydroxylase, UDP-glucuronyl transferase) and potentially increasing intestinal absorption. | researchgate.netresearchgate.networldscientific.commdpi.comnih.govtandfonline.comnih.gov |

| Anticancer | Shows potential against various cancer cell lines (e.g., ovarian, gastric, colon, breast); inhibits cell viability, induces apoptosis, reduces migration. | researchgate.netmdpi.comceon.rsmdpi.com |

| Neuroprotective | Investigated for potential in neurodegenerative diseases like Alzheimer's and Parkinson's. | mdpi.comnih.govbio-conferences.org |

| Antiviral | Reported activity against certain viruses, including potential against SARS-CoV-2 in in silico studies. | oamjms.eumdpi.cominnovareacademics.in |

| Antimicrobial | Exhibits antibacterial and antifungal activity against various microorganisms. | mdpi.comceon.rsmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSRFLSWNIACBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243508 | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-82-5 | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperonyloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Natural Abundance of Piperine

Elucidation of Piperine (B192125) Biosynthetic Pathways in Piper Species

The biosynthesis of piperine is a complex process that involves contributions from two distinct metabolic pathways: the phenylpropanoid pathway and the lysine-derived pathway. researchgate.net The aromatic portion of the piperine molecule, piperoyl-CoA, is derived from the phenylpropanoid pathway, while the piperidine (B6355638) ring is synthesized from the amino acid L-lysine. biorxiv.orgbiorxiv.org

The initial steps of the phenylpropanoid pathway lead to the formation of ferulic acid. wikipedia.org A subsequent enigmatic C2-elongation of ferulic acid is thought to occur, leading to the formation of feruperic acid. nih.gov This is then converted to piperic acid. nih.govnih.gov The final steps involve the activation of piperic acid to piperoyl-CoA, which then condenses with piperidine to form piperine. uni-halle.denih.gov

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Cytochrome P450, Piperoyl-CoA Ligase, Piperine Synthase)

Recent research has led to the identification and characterization of several key enzymes involved in the terminal steps of piperine biosynthesis.

Cytochrome P450 (CYP719A37): A crucial enzyme in the pathway is a cytochrome P450 monooxygenase, identified as CYP719A37. nih.govnih.gov This enzyme is responsible for catalyzing the formation of the methylenedioxy bridge on the aromatic ring of the piperine precursor, converting feruperic acid to piperic acid. nih.govnih.gov The identification of CYP719A37 was guided by its high transcript abundance in maturing black pepper fruits. nih.gov

Piperoyl-CoA Ligase (PipCoA Ligase): Following the formation of piperic acid, it is activated by a CoA ligase. researchgate.net Several piperoyl-CoA ligases have been identified in immature fruits and leaves of black pepper. nih.gov These enzymes catalyze the formation of piperoyl-CoA from piperic acid, a necessary step for the final condensation reaction. nih.govuni-halle.de

Piperine Synthase (PS): The final step in piperine biosynthesis is the condensation of piperoyl-CoA and piperidine, catalyzed by piperine synthase. nih.govscienceopen.com This enzyme, a member of the BAHD-type acyltransferase family, has been identified and functionally characterized from the immature fruits of P. nigrum. researchgate.netnih.gov The gene encoding piperine synthase is preferentially expressed in the fruits, which correlates with the accumulation of piperine in this plant organ. researchgate.net Interestingly, a second, more promiscuous BAHD-type enzyme, termed piperamide (B1618075) synthase, has also been identified and is responsible for the synthesis of other piperamides found in black pepper. researchgate.net

Molecular Mechanisms of Gene Expression Regulating Piperine Accumulation

The accumulation of piperine is tissue-specific, with the highest concentrations typically found in the fruits (spikes) and roots of Piper species. biorxiv.org This differential accumulation is a direct result of the regulation of gene expression for the biosynthetic enzymes.

Comparative transcriptome analyses of different tissues (leaves, roots, and spikes) of P. longum have been instrumental in identifying genes involved in the piperine biosynthetic pathway. biorxiv.orgbiorxiv.org These studies have revealed that the genes encoding key enzymes are differentially expressed, with higher expression levels in tissues where piperine accumulates. biorxiv.orgbiorxiv.org For instance, a total of 14 expressed coding sequences (CDS) for enzymes involved in tropane, piperidine, and pyridine (B92270) alkaloid biosynthesis were identified in P. longum. biorxiv.org

Furthermore, transcription factors, which are key regulators of gene expression, have been identified and are thought to play a significant role in controlling the piperine biosynthetic pathway in response to both internal and external signals. biorxiv.org Transcription factor families such as C3H, which are known to regulate secondary metabolism, have been implicated in the regulation of piperine biosynthesis. biorxiv.orgbiorxiv.org The expression profiles of these regulatory genes, along with the biosynthetic genes, are analyzed to understand the intricate molecular mechanisms governing piperine accumulation. biorxiv.orgbiorxiv.org

Methodologies for Assessing Piperine Content Variation Across Plant Genotypes and Environmental Conditions

The content of piperine can vary significantly among different Piper species and even between different genotypes of the same species. nrfhh.comresearchgate.net Environmental factors also play a role in influencing piperine levels. nih.govresearchgate.net Accurate and reliable methods for quantifying piperine are therefore essential for quality control, breeding programs, and scientific research.

Several analytical techniques are employed for the quantification of piperine. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly used methods due to their accuracy, precision, and sensitivity. florajournal.comjapsonline.comresearchgate.net Other methods include UV-Visible spectrophotometry and gas chromatography-mass spectrometry (GC-MS). researchgate.netwisdomlib.org

Table 1: Analytical Methods for Piperine Quantification

| Method | Mobile Phase/Solvent System | Detection Wavelength | Key Findings | Reference |

|---|---|---|---|---|

| RP-HPLC | Methanol and water (80:20) | 342 nm | Determined piperine content in different P. longum germplasms. | semanticscholar.org |

| RP-HPLC | Acetonitrile: Water: Acetic acid (60:39.5:0.5) | 340 nm | Validated a rapid method for piperine estimation in P. nigrum extract. | florajournal.com |

| HPLC | Acetonitrile (60%) | 254 nm | Quantified piperine in P. nigrum, P. longum, and P. cubeba. | nrfhh.com |

| HPTLC | Toluene‒ethyl acetate (B1210297) (3:2, V/V) | 254 nm | Optimized and validated a method for quantitative estimation of piperine in P. nigrum. | researchgate.net |

| HPTLC | Toluene: Ethyl acetate (7:3) | 343 nm | Developed and validated a method for the analysis of piperine in P. nigrum and P. longum. | japsonline.com |

| UV-Vis Spectrophotometry | Ethanol | 345 nm | Used for quantification of piperine in black pepper extracts. | mdpi.com |

| UV Spectrophotometry | Not specified | 328 nm | A rapid and simple method for determining piperine levels in different Piper species. | wisdomlib.org |

Studies have shown considerable variation in piperine content among different genotypes. For example, a study on P. longum germplasms from North East India revealed that piperine content in the fruits ranged from 1.33% to 7.85%. semanticscholar.org Another study on eight genotypes of P. longum found that the piperine content varied, with the genotype from Pandur, Maharashtra, having the highest concentration. researchgate.net Similarly, an assessment of 21 black pepper genotypes from the Western Ghats of Kerala showed piperine content ranging from 3.0% to 5.6%. researchgate.net

Table 2: Piperine Content in Different Piper longum Germplasms

| Germplasm | Piperine Content in Fruits (%) |

|---|---|

| PLJ-11 | 7.85 |

| PLJ-09 | 7.64 |

| PLJ-30 | 6.52 |

| PLJ-17 | 6.33 |

| PLJ-03 | 5.46 |

| PLJ-19 | 5.24 |

| Check variety | 5.15 |

| PLJ-01 | Not specified |

| PLJ-20 | Not specified |

| PLJ-16 | Not specified |

Data synthesized from a study on P. longum germplasms from North East India. semanticscholar.org

Environmental conditions such as rainfall, light intensity, and micro-humidity have been shown to significantly affect the productivity and, by extension, the chemical composition of black pepper. researchgate.net The genetic makeup of the plant, however, remains a primary determinant of its potential to produce piperine. researchgate.nethorizonepublishing.com The interplay between genetic potential and environmental factors ultimately dictates the final piperine content in the plant. nih.govhorizonepublishing.com

Chemical Synthesis and Derivatization Strategies for Piperine Analogues

Historical and Contemporary Approaches to Piperine (B192125) Total Synthesis

The total synthesis of piperine has been a subject of interest for chemists for many years, with various strategies developed since the initial isolation of the compound researchgate.netsemanticscholar.org. These approaches range from classic condensation reactions to more modern, stereoselective techniques.

Classic Condensation Reactions and Their Stereochemical Control

Early syntheses of piperine often relied on classic condensation reactions. Rügheimer's first reported synthesis in 1882 involved the condensation of piperidine (B6355638) with the acyl chloride of piperic acid researchgate.net. Another historical six-step synthesis developed in 1894 involved reactions such as the Reimer-Tiemann reaction, Claisen-Schmidt reaction, and Perkin reaction to convert protocatechuic acid to piperine slideshare.net.

Stereochemical control, particularly achieving the (E,E) configuration of the pentadienoic acid moiety, is crucial for the biological activity and characteristic taste of piperine wisc.edu. While some early methods produced racemates or mixtures of isomers, later approaches aimed for higher stereoselectivity. For instance, a stereoselective synthesis involving a double elimination reaction of a β-acetoxy sulphone has been reported to yield piperine with good stereocontrol researchgate.netresearchgate.net. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, has also been utilized to stereoselectively form the trans alkene intermediate, methyl piperate, which is then reacted with piperidine to yield piperine wisc.eduwisc.edu.

Modern Microscale Synthesis Techniques for Piperine

More contemporary approaches have explored microscale synthesis techniques for piperine. One such method reported in 1995 involved the transformation of methyl 2-butenoate through allylic bromination followed by aldol-like condensation to yield an ester, which was then saponified to piperic acid. Piperine was subsequently synthesized from piperic acid by aminolysis with piperidine researchgate.netresearchgate.netsoton.ac.uk. These microscale techniques often aim for efficiency and reduced material usage.

Rational Design and Synthesis of Novel Piperine Derivatives

The structural features of piperine offer multiple sites for modification, enabling the rational design and synthesis of novel derivatives with potentially enhanced biological activities mdpi.comeurekaselect.com. These modifications can target specific parts of the molecule, such as the aliphatic chain, the amide group, or the dioxymethylene ring nih.gov.

Targeted Structural Modifications for Enhanced Biological Activities

Rational design of piperine derivatives often involves targeted structural modifications based on desired biological activities and structure-activity relationships (SAR) mdpi.comeurekaselect.com. For example, modifications to the piperidine moiety with bulkier or extended groups have been shown to significantly enhance potency for certain activities, such as anticancer effects rsc.org. Studies have explored introducing different functional groups or scaffolds onto the piperine structure to improve properties like solubility and reduce toxicity dovepress.com.

Research findings demonstrate that modifying the aliphatic olefin chain or the amide group can lead to derivatives with improved insecticidal activity mdpi.comnih.gov. Novel piperine derivatives have been designed and synthesized as potential inhibitors targeting specific biological pathways or enzymes, such as chitinases in agricultural pests acs.orgacs.orgnih.gov. Molecular docking studies are often employed in this process to understand the interactions between the designed derivatives and their biological targets dovepress.comacs.org.

Biology-Oriented Synthesis (BIOS) Approaches for Derivative Discovery

Biology-Oriented Synthesis (BIOS) is an approach that integrates chemical synthesis with biological screening to discover novel bioactive molecules nih.govmdpi.com. This strategy has been applied to the synthesis of piperine derivatives, where a library of compounds is synthesized based on the piperine scaffold and then evaluated for various biological activities nih.govresearchgate.netsciforum.net.

BIOS approaches for piperine derivatives have involved the synthesis of compounds incorporating various functional groups such as azomethine, sulfamoyl, propanoyl, acetamoyl, and heterocyclic oxadiazole moieties nih.govresearchgate.net. These synthesized derivatives are then subjected to biological evaluations, such as testing for analgesic and anti-inflammatory activities, to identify promising candidates nih.govresearchgate.net. This iterative process of synthesis and biological evaluation allows for the discovery of derivatives with enhanced or novel biological profiles compared to the parent compound, piperine.

Advanced Analytical Methodologies in Piperine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of piperine (B192125) and for assessing its purity. These techniques provide detailed information about the compound's chemical bonds, functional groups, and electronic properties.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward, rapid, and cost-effective method widely used for the quantification of piperine. This technique is particularly suitable for analyzing molecules like piperine that possess a chromophore, which is a part of the molecule that absorbs light in the UV-Vis range. The absorption of UV-Vis radiation by piperine is attributed to its extensive system of conjugated double bonds.

The principle behind this method is the measurement of the absorbance of a piperine solution at its wavelength of maximum absorbance (λmax). In various solvents such as methanol, ethanol, and ethylene dichloride, piperine consistently exhibits a λmax in the range of 342-345 nm. The specific λmax can vary slightly depending on the solvent used; for instance, in methanol, it has been recorded at 341-342 nm, while in a dissolution medium containing sodium lauryl sulfate, it was observed at 335.5 nm.

For quantitative analysis, a calibration curve is constructed by plotting the absorbance values of a series of standard piperine solutions of known concentrations against their respective concentrations. According to the Beer-Lambert law, there is a linear relationship between absorbance and concentration within a certain range. This linearity allows for the accurate determination of piperine concentration in unknown samples. The method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

While UV-Vis spectrophotometry is a valuable tool for routine analysis, it is important to note that it may be less specific than chromatographic methods. Other compounds with similar structures or isomers present in a sample extract might also absorb light at the same wavelength, potentially leading to interference and artificially elevated results.

| Solvent | Reported λmax (nm) | Reference |

|---|---|---|

| Methanol | 341 - 342 | |

| Ethylene Dichloride | 342 - 345 | |

| Dissolution Medium (0.5% SLS in phosphate buffer) | 335.5 | |

| Ethanol | Not Specified |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule. In the analysis of piperine, the FT-IR spectrum reveals characteristic absorption bands that correspond to its unique structural features. The presence of aromatic C–H stretching is indicated by an absorption band appearing above 3000 cm⁻¹, while aliphatic C–H stretching is observed around 2925 cm⁻¹ semanticscholar.org.

Key vibrations associated with the conjugated diene system are observed as symmetric and asymmetric stretching absorption bands at 1633 cm⁻¹ and 1612 cm⁻¹, respectively semanticscholar.org. The carbonyl group (C=O) of the amide linkage presents a strong absorption peak, which is a defining characteristic of the piperine structure. Furthermore, the spectrum shows bands corresponding to the C-O-C stretching of the methylenedioxy group. The trans-disubstituted double bond (-CH=CH-) is confirmed by a C-H bending vibration observed around 1018 cm⁻¹ semanticscholar.org. The region between 1500 cm⁻¹ and 650 cm⁻¹ is known as the fingerprint region; the complex pattern of bands in this area is unique to the piperine molecule and can be used for definitive identification by comparison with a reference spectrum terrificscience.org.

Table 1: Characteristic FT-IR Absorption Bands of Piperine

| Wavenumber (cm⁻¹) | Functional Group Assignment | Type of Vibration |

|---|---|---|

| >3000 | Aromatic C-H | Stretching |

| ~2925 | Aliphatic C-H | Stretching semanticscholar.org |

| 1633 | Conjugated C=C | Symmetric Stretching semanticscholar.org |

| 1612 | Conjugated C=C | Asymmetric Stretching semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of piperine, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are used to confirm the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring typically appear as multiplets in the upfield region (1.0-4.0 ppm). The protons of the conjugated aliphatic chain resonate in the range of 5.5-7.5 ppm, with their coupling constants providing definitive evidence for the (2E,4E)-configuration. A characteristic doublet of doublets around 7.21 ppm corresponds to one of the alkenyl protons researchgate.net. The aromatic protons of the benzodioxole ring appear as distinct signals in the aromatic region (6.5-7.5 ppm), while the two protons of the methylenedioxy group (-O-CH₂-O-) typically show a sharp singlet peak around 6.0 ppm nih.gov.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide is typically observed in the downfield region. The carbons of the piperidine ring resonate in the aliphatic region, while the sp² hybridized carbons of the diene and the aromatic ring appear between approximately 100 and 150 ppm.

Table 2: Representative ¹H NMR Chemical Shifts for Piperine (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.06–7.95 | m | Aromatic/Alkenyl Protons |

| 7.74 | d | Alkenyl Proton |

| 7.37 | d | Alkenyl Proton |

| 7.19–7.08 | m | Aromatic Protons |

| 6.85 | d | Aromatic Proton |

| 6.03 | s | -O-CH₂-O- Protons nih.gov |

| 1.5-1.7 | m | Piperidine Protons |

Table 3: Representative ¹³C NMR Chemical Shifts for Piperine (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.6 | C=O (Carbonyl) |

| 150.1, 148.6 | Aromatic Carbons (C-O) |

| 144.9, 138.6 | Alkenyl Carbons |

| 129.5, 128.8, 128.6 | Aromatic Carbons |

| 125.5, 120.3 | Alkenyl Carbons |

| 108.9, 106.8 | Aromatic Carbons |

| 101.8 | -O-CH₂-O- Carbon nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of piperine and to study its fragmentation pattern, which aids in structural confirmation. When analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), piperine is typically ionized using a soft ionization method such as Electrospray Ionization (ESI) in positive mode.

The biosynthesis of piperine (C₁₇H₁₉NO₃) is confirmed by the presence of a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 286.1 in the mass spectrum nih.gov. This corresponds to the addition of a proton to the molecular mass of piperine (285.34 g/mol ).

Tandem mass spectrometry (MS/MS or MSⁿ) experiments provide further structural information by inducing fragmentation of the parent ion. The fragmentation of the piperine ion is highly specific. Key fragment ions are observed at m/z 201, 171, 143, and 135 nih.gov. These fragments correspond to specific cleavages within the piperine structure, such as the loss of the piperidine moiety or cleavages along the polyene chain, providing unequivocal evidence for the compound's identity.

Table 4: Key Mass Spectrometry Data for Piperine (Positive Ion Mode)

| m/z | Assignment |

|---|---|

| 286.1 | [M+H]⁺ (Protonated Molecular Ion) nih.gov |

| 201 | Fragment Ion nih.gov |

| 171 | Fragment Ion nih.gov |

| 143 | Fragment Ion nih.gov |

Optimized Extraction and Purification Protocols for Research-Grade Piperine

Obtaining research-grade piperine requires efficient and optimized extraction and purification protocols to isolate the compound from its natural source, primarily black pepper (Piper nigrum). The choice of solvent and extraction technique significantly impacts the yield and purity of the final product.

Soxhlet extraction is a classical and effective method for piperine isolation, particularly because piperine is thermostable penerbitdaarulhuda.my.id. Solvents like ethanol and dichloromethane are commonly used. Studies have shown that ethanol can yield a higher percentage of piperine (10.1% w/w) compared to dichloromethane (7.42% w/w) under similar Soxhlet conditions kefri.orgdkut.ac.ke. The process involves continuous extraction with a hot solvent, followed by concentration of the extract.

More recent and environmentally friendly approaches include Ultrasound-Assisted Extraction (UAE) using Natural Deep Eutectic Solvents (NADES). One effective NADES combination is choline chloride-citric acid-1,2-propylene glycol, which can achieve high extraction efficiency mdpi.com. Response surface methodology has been used to optimize UAE conditions, with key parameters being extraction time, temperature, and the liquid-to-solid ratio. Optimal yields have been achieved at an extraction time of 60 minutes and a liquid-solid ratio of 40 mL/g mdpi.com.

Following extraction, purification is typically achieved through recrystallization. The crude piperine extract is dissolved in a suitable solvent, and upon cooling or evaporation, pure, needle-shaped yellow crystals of piperine are formed penerbitdaarulhuda.my.idfortbendisd.com.

Table 5: Comparison of Piperine Extraction Protocols

| Method | Solvent(s) | Key Parameters | Reported Yield/Efficiency |

|---|---|---|---|

| Soxhlet Extraction | Ethanol | Continuous extraction for ~240 minutes. kefri.org | ~10.1% w/w kefri.orgdkut.ac.ke |

| Soxhlet Extraction | Dichloromethane | Continuous extraction. | ~7.42% w/w kefri.orgdkut.ac.ke |

| Ultrasound-Assisted Extraction (UAE) | Natural Deep Eutectic Solvents (NADES) | Time: 60 min; Temp: 45°C; Liquid-Solid Ratio: 40 mL/g. | 39.07 mg/g; 90% purity. mdpi.com |

Pharmacological Research on Piperine and Its Derivatives: in Vitro and in Vivo Investigations

Antineoplastic and Chemopreventive Activities of Piperine (B192125)

Piperine has demonstrated significant potential in cancer chemoprevention and therapy by acting as both a blocking and a suppressing agent. encyclopedia.pubbenthamdirect.com It interferes with multiple stages of carcinogenesis, from inhibiting tumor initiation to suppressing the progression and spread of malignant cells through various molecular mechanisms. frontiersin.orgeurekaselect.com

Mechanisms of Cell Proliferation Inhibition and Survival Modulation in Cancer Cell Lines

A fundamental aspect of piperine's anticancer activity is its ability to inhibit the uncontrolled proliferation of cancer cells and modulate survival pathways. benthamdirect.comnih.gov Research has shown that piperine can induce cell cycle arrest at different checkpoints, thereby halting the division of malignant cells. frontiersin.org

In human prostate cancer cells (DU145, PC-3, and LNCaP), piperine treatment leads to a dose-dependent inhibition of proliferation by inducing cell cycle arrest at the G0/G1 phase. nih.gov This arrest is associated with the downregulation of key cell cycle proteins, cyclin A and cyclin D1. nih.gov Furthermore, in LNCaP and DU145 cells, piperine increases the levels of the cyclin-dependent kinase inhibitors p21(Cip1) and p27(Kip1), which act as brakes on cell cycle progression. nih.gov Similarly, in HT-29 colon carcinoma cells, piperine causes G1 phase arrest by inhibiting cyclins D1 and D3 and their associated cyclin-dependent kinases, CDK4 and CDK6. encyclopedia.pub

Piperine's influence extends to other phases of the cell cycle as well. In some cancer cell lines, it can induce arrest at the G2/M phase. encyclopedia.pubapacsci.com This is achieved by down-regulating G2-associated proteins like cyclin B1 and CDK1 and inducing p21. encyclopedia.pub Studies on human chronic myeloid leukemia (CML) KCL22 cells also showed that piperine treatment inhibited cell cycle progression at the S and G2/M phases. apacsci.com

Beyond cell cycle arrest, piperine also modulates critical signaling pathways that govern cancer cell survival and self-renewal. It has been shown to inhibit pathways such as Wnt/β-catenin, PI3K/Akt/mTOR, and JAK-STAT. encyclopedia.pubmdpi.com For instance, in human cervical cancer, piperine treatment resulted in the inactivation of the STAT3/NF-κB signaling pathway. encyclopedia.pub

Table 1: Effect of Piperine on Cell Cycle Progression in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Molecular Targets |

|---|---|---|---|

| DU145, PC-3, LNCaP | Prostate Cancer | G0/G1 Arrest | Downregulation of Cyclin A, Cyclin D1; Upregulation of p21, p27 |

| HT-29 | Colon Cancer | G1 Arrest | Inhibition of Cyclin D1, Cyclin D3, CDK4, CDK6 |

| SKMEL 28, B16F0 | Melanoma | G1 Arrest | Downregulation of Cyclin D1; Induction of p21 |

| KCL22 | Chronic Myeloid Leukemia | S and G2/M Arrest | Not specified |

| HeLa | Cervical Cancer | G2/M Arrest | Not specified |

| OVCAR-3 | Ovarian Cancer | G2/M Arrest | Inhibition of PI3K/Akt/GSK3β pathway |

Induction of Apoptosis in Malignant Cells Through Intrinsic and Extrinsic Pathways

Piperine is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. frontiersin.orgnih.gov It can activate both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. nih.govencyclopedia.pub

The intrinsic pathway is often triggered by cellular stress, including the generation of reactive oxygen species (ROS). frontiersin.orgnih.gov Piperine treatment has been shown to increase intracellular ROS levels in cancer cells, leading to a loss of mitochondrial membrane potential (MMP). nih.govexcli.de This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3. nih.govnih.gov The activation of caspase-3 leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death. nih.govmdpi.com This process is also regulated by the Bcl-2 family of proteins; piperine has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thus tipping the balance towards apoptosis. mdpi.comnih.gov

In human cervical adenocarcinoma (HeLa) cells, piperine exposure led to increased ROS generation, loss of MMP, DNA fragmentation, and activation of caspase-3, confirming the role of the ROS-mediated mitochondrial pathway. excli.de Similarly, in colorectal cancer cells, piperine-induced apoptosis was linked to increased ROS generation and the modulation of the PI3K/Akt and MAPK signaling pathways. nih.gov

Evidence also suggests piperine's involvement in the extrinsic pathway. An in silico molecular docking study predicted that piperine has a good binding interaction with death receptors 4 (DR4) and 5 (DR5) on the surface of leukemia cells, which are key initiators of the extrinsic apoptotic cascade. apacsci.com

Research on Anti-Angiogenic and Anti-Metastatic Properties

The progression of tumors and their ability to spread to distant organs depend on angiogenesis (the formation of new blood vessels) and metastasis (the invasion of other tissues). mdpi.com Preclinical studies have revealed that piperine possesses both anti-angiogenic and anti-metastatic properties. eurekaselect.commdpi.com

Piperine inhibits angiogenesis by targeting several key steps in the process. It has been shown to inhibit the proliferation, migration, and tubule formation of human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov A crucial factor in angiogenesis is the vascular endothelial growth factor (VEGF). mdpi.com Studies have found that piperine treatment reduces the expression of VEGF in a dose-dependent manner, thereby negatively regulating this key growth factor. mdpi.com The anti-angiogenic effect of piperine is also linked to its ability to inhibit the PI3K/Akt signaling cascade, which plays a role in promoting angiogenesis. nih.gov

The anti-metastatic activity of piperine is largely attributed to its ability to down-regulate matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. encyclopedia.pubmdpi.com In a 4T1 murine breast cancer model, piperine significantly reduced the metastatic behavior of cancer cells by decreasing the expression of MMP-9. nih.govresearchgate.net Further research has shown that piperine can inhibit tumor migration and progression by lowering the expression of both MMP-9 and MMP-13. mdpi.comresearchgate.net In a murine lung metastasis model, piperine effectively reduced the size of tumor nodules. mdpi.com Additionally, piperine has been found to inhibit the expression of IL-6 in a human gastric cancer cell line, a cytokine known to play a role in cancer cell invasion and metastasis. researchgate.netfrontiersin.org

Table 2: Summary of Piperine's Anti-Angiogenic and Anti-Metastatic Mechanisms

| Activity | Mechanism | Key Molecular Targets |

|---|---|---|

| Anti-Angiogenic | Inhibition of endothelial cell proliferation, migration, and tubule formation. | Downregulation of VEGF; Inhibition of PI3K/Akt signaling |

| Anti-Metastatic | Inhibition of cancer cell invasion and migration. | Downregulation of MMP-9, MMP-13; Inhibition of IL-6 expression |

Preclinical Chemopreventive Efficacy in Carcinogenesis Models

The chemopreventive potential of piperine has been validated in several preclinical animal models of carcinogenesis. benthamdirect.comnih.gov These studies demonstrate piperine's ability to prevent or delay the development of tumors induced by chemical carcinogens.

In a widely studied model using 7,12-dimethylbenz[a]anthracene (DMBA) to induce oral squamous cell carcinoma in the buccal pouch of Syrian golden hamsters, oral administration of piperine showed remarkable chemopreventive effects. smj.org.sgresearchgate.net While hamsters treated with DMBA alone developed tumors, the co-administration of piperine completely prevented the formation of oral carcinoma. smj.org.sgresearchgate.net The mechanism behind this efficacy is believed to be related to piperine's antioxidant properties and its ability to modulate carcinogen detoxification processes. smj.org.sg Specifically, piperine restored the status of lipid peroxidation, antioxidants, and phase II detoxification agents that were disturbed by DMBA treatment. smj.org.sgresearchgate.net

These in vivo findings corroborate the in vitro data and strongly suggest that piperine is a promising candidate for cancer chemoprevention. eurekaselect.comnih.gov Its ability to enhance the body's antioxidant defense system and detoxifying enzymes, while simultaneously suppressing cell proliferation and inducing apoptosis, provides a multi-pronged approach to inhibiting the carcinogenic process. benthamdirect.comresearchgate.net

Anti-Inflammatory Effects and Immunomodulatory Potentials

Inhibition of Pro-Inflammatory Cytokine and Mediator Production

A key mechanism of piperine's anti-inflammatory action is its ability to suppress the production and expression of numerous pro-inflammatory molecules. wisdomlib.org It effectively targets the signaling pathways that lead to the inflammatory cascade. nih.gov

In macrophage cell lines (like RAW264.7) stimulated with lipopolysaccharide (LPS), piperine has been shown to significantly decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators. nih.govnih.gov This is often accompanied by the downregulation of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net

Furthermore, piperine robustly inhibits the secretion of major pro-inflammatory cytokines. auctoresonline.org Studies have consistently shown that piperine downregulates the protein and mRNA expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including macrophages and microglial cells. mdpi.comnih.gov In fibroblast-like synoviocytes from rheumatoid arthritis patients, piperine significantly inhibited the production of IL-6 and PGE2. nih.govauctoresonline.org Conversely, piperine has also been found to enhance the expression of the anti-inflammatory cytokine IL-10. nih.govauctoresonline.org

The underlying mechanism for this widespread inhibition of inflammatory markers involves the suppression of key transcription factors and signaling pathways. nih.gov Research indicates that piperine inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38), which are central to the inflammatory response. researchgate.netnih.gov By inhibiting the phosphorylation of proteins in these pathways, piperine prevents the transcription of genes encoding pro-inflammatory cytokines and mediators. nih.gov

Table 3: Inhibition of Pro-Inflammatory Molecules by Piperine

| Mediator/Cytokine | In Vitro/In Vivo Model | Key Pathway(s) Inhibited |

|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | NF-κB, MAPK |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 cells; IL-1β-stimulated synoviocytes | NF-κB, MAPK, AP-1 |

| TNF-α | LPS-stimulated RAW264.7 cells; Collagen-induced arthritis in rats | NF-κB, MAPK |

| IL-1β | LPS-stimulated RAW264.7 cells | NF-κB, MAPK |

| IL-6 | LPS-stimulated RAW264.7 cells; IL-1β-stimulated synoviocytes | NF-κB, MAPK, AP-1 |

| COX-2 | LPS-stimulated BV2 microglial cells | Not specified |

Modulation of Inflammatory Signaling Cascades in Cellular Models

Piperine has been shown to exert significant anti-inflammatory effects by modulating key signaling cascades within various cellular models. Research indicates that piperine can inhibit the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial pathways in the inflammatory response. nih.govmdpi.com

In cellular models, piperine has demonstrated the ability to suppress the phosphorylation of essential proteins in the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govnih.gov By inhibiting the phosphorylation of these proteins, piperine effectively hinders the downstream signaling that leads to the production of pro-inflammatory mediators. nih.govmdpi.com Studies have shown that piperine treatment reduces the expression of inflammatory molecules such as PTGS2 and regulates the secretion of cytokines like IFN-γ and IL-8. mdpi.com

Furthermore, piperine's anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. nih.gov It has been observed to prevent the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. By stabilizing IκBα, piperine blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govauctoresonline.orgnih.govnih.gov This inhibitory action on both NF-κB and MAPK pathways underscores piperine's potential as a modulator of inflammatory processes at the cellular level. nih.govmdpi.comauctoresonline.org

| Cellular Model | Signaling Pathway Affected | Key Molecules Modulated | Observed Effect |

|---|---|---|---|

| RAW264.7 Macrophages | MAPK and NF-κB | p-ERK, p-JNK, p-p38, p-p65 | Inhibition of phosphorylation, leading to reduced pro-inflammatory cytokine production. mdpi.comnih.gov |

| Head and Neck Cancer Cells (HEp-2, SCC-25) | MAPK | ERK, p38 | Inhibited expression, contributing to anti-cancer and anti-inflammatory effects. mdpi.com |

| B16F-10 Melanoma Cells | NF-κB and other transcription factors | p65, p50, c-Rel, ATF-2, c-Fos, CREB | Inhibited nuclear translocation, reducing pro-inflammatory cytokine gene expression. nih.gov |

| BV2 Microglial Cells | NF-κB and MAPK | TNF-α, IL-6, IL-1β, PGE2 | Subdued secretion of pro-inflammatory cytokines. auctoresonline.org |

Antioxidant Properties and Oxidative Stress Modulation

Piperine demonstrates notable antioxidant properties, contributing to the modulation of oxidative stress through both direct and indirect mechanisms.

Direct Free Radical Scavenging and Reactive Oxygen Species Quenching Abilities

Piperine has been shown to directly scavenge various free radicals and quench reactive oxygen species (ROS). nih.govresearchgate.netnih.gov In vitro studies have demonstrated its ability to act as a hydroxyl radical scavenger at lower concentrations. nih.govresearchgate.net It also functions as a potent superoxide scavenger. nih.govresearchgate.net However, at higher concentrations, it has been observed to activate the Fenton reaction, which can lead to an increased generation of hydroxyl radicals. nih.govportico.org

The antioxidant activity of piperine has been evaluated using various assays. While some studies report weak or no activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, others have shown concentration-dependent scavenging activity. ugm.ac.idmdpi.com In the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, piperine has demonstrated antioxidant capacity. ugm.ac.idugm.ac.id Research has also indicated its ability to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.govresearchgate.netnih.gov The direct interaction of piperine with free radicals and ROS contributes to its protective effects against oxidative damage. nih.govresearchgate.net

| Assay/Radical | Piperine's Activity | IC50/Effective Concentration |

|---|---|---|

| DPPH Radical Scavenging | Variable results; some studies show weak or no activity, while others report concentration-dependent scavenging. ugm.ac.idmdpi.com | Not consistently reported. |

| ABTS Radical Scavenging | Demonstrated antioxidant activity. ugm.ac.idugm.ac.id | 4.35 ± 0.004 mg/mL. ugm.ac.id |

| Superoxide Radical Scavenging | Powerful scavenger. nih.govresearchgate.net | 1.82 mM. nih.gov |

| Hydroxyl Radical Scavenging | Scavenges at low concentrations; may promote generation at high concentrations. nih.govresearchgate.netportico.org | Concentration-dependent. |

| Lipid Peroxidation Inhibition | Inhibits lipid peroxidation. nih.govresearchgate.netnih.gov | 1.23 mM (for 52% inhibition). nih.gov |

Upregulation of Endogenous Antioxidant Enzyme Systems

Beyond its direct radical scavenging activities, piperine also modulates oxidative stress by upregulating the body's own antioxidant defense systems. A key mechanism in this process is the activation of the Nuclear factor-erythroid 2–related factor 2 (Nrf2) signaling pathway. nih.govugd.edu.mkugd.edu.mk Nrf2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress by regulating the expression of various antioxidant and detoxification enzymes. nih.govugd.edu.mk

Neuropharmacological Research and Central Nervous System Effects

Piperine has been investigated for its effects on the central nervous system, with research focusing on its potential antiepileptic and antidepressant-like activities.

Antiepileptic Activity and Neurotransmission Modulation

Piperine has demonstrated antiepileptic properties in various experimental models of seizures. eurekaselect.comjpp.krakow.plnih.gov Its anticonvulsant effects are believed to be mediated through the modulation of several neurotransmitter systems. eurekaselect.comnih.govresearchgate.net Research suggests that piperine may influence the gamma-aminobutyric acid (GABA)ergic system, a major inhibitory neurotransmitter system in the brain. eurekaselect.comjpp.krakow.pl Specifically, piperine has been shown to attenuate seizures induced by pentylenetetrazole (PTZ), a substance known to inhibit GABAergic neurotransmission. jpp.krakow.plnih.gov

Furthermore, piperine's anticonvulsant activity may involve the modulation of ion channels. eurekaselect.comresearchgate.net Studies using whole-cell patch-clamp techniques have suggested an inhibitory effect of piperine on Na+ channels. nih.govresearchgate.net It has also been found to block convulsions induced by kainate, an agonist of excitatory amino acid receptors, although it does not appear to act as a direct kainate receptor antagonist. kuleuven.be The ability of piperine to delay the onset of seizures in different models points to its potential to modulate neuronal excitability and neurotransmission. jpp.krakow.plnih.gov

Antidepressant-like Effects and Monoamine Modulation

Piperine has exhibited antidepressant-like effects in preclinical studies, with evidence suggesting its involvement in the modulation of monoamine neurotransmitters. jst.go.jpnih.govnih.govtandfonline.com A key mechanism underlying these effects appears to be the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. jst.go.jpnih.govnootropicsexpert.com

In vitro studies have shown that piperine can inhibit both MAO-A and MAO-B. jst.go.jpnih.gov Kinetic analyses have indicated that piperine acts as a competitive inhibitor of both enzyme subtypes. jst.go.jpnih.gov This inhibition is reversible, as demonstrated by the recovery of enzyme activity after the removal of piperine. jst.go.jpnih.gov By inhibiting MAO, piperine can increase the levels of monoamine neurotransmitters in the brain. nih.gov Chronic administration of piperine has been shown to enhance serotonin levels in the hypothalamus and hippocampus. nih.govtandfonline.com These findings suggest that the antidepressant-like properties of piperine may be, at least in part, mediated through the regulation of the serotonergic system by inhibiting MAO activity. jst.go.jpnih.govnih.gov

| Enzyme | IC50 Value | Ki Value | Type of Inhibition |

|---|---|---|---|

| MAO-A | 20.9 μM jst.go.jpnih.gov | 19.0 ± 0.9 μM jst.go.jpnih.gov | Competitive, Reversible jst.go.jpnih.gov |

| MAO-B | 7.0 μM jst.go.jpnih.gov | 3.19 ± 0.5 μM jst.go.jpnih.gov | Competitive, Reversible jst.go.jpnih.gov |

Neuroprotective Mechanisms in Models of Neurodegenerative Diseases

Piperine, the primary alkaloid in black pepper, has demonstrated significant neuroprotective potential in various experimental models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system. aginganddisease.orgnih.govresearchgate.net Research indicates that piperine's neuroprotective actions are multifaceted, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. researchgate.netspandidos-publications.com

In models of Parkinson's disease, pretreatment with piperine has been shown to improve motor ability and cognitive performance. spandidos-publications.com The underlying mechanism for this protection involves the inhibition of neurotoxicity, reduction of oxidative stress, and suppression of apoptosis and inflammation. spandidos-publications.com Specifically, piperine has been observed to prevent the decrease in tyrosine hydroxylase-positive cells in the substantia nigra, a key pathological feature of Parkinson's disease. spandidos-publications.com Furthermore, it reduces the activation of microglia and the expression of the inflammatory cytokine IL-1β. spandidos-publications.com An anti-apoptotic effect is also evident through the maintenance of the Bcl-2/Bax balance. spandidos-publications.com

In the context of Alzheimer's disease, piperine and its derivatives have shown therapeutic effects against cognitive impairment by mitigating oxidative stress, cholinergic damage, apoptosis, and neuroinflammation. aginganddisease.org It has also been found to inhibit the self-induced aggregation of amyloid-beta (Aβ), a critical event in the pathology of Alzheimer's disease. aginganddisease.org Studies have also highlighted piperine's ability to protect against excitotoxicity and ischemic brain injury. nih.govresearchgate.net For instance, it has been shown to offer protection against kainic acid-induced neurotoxicity by preserving the nerve growth factor (NGF) signaling pathway. nih.gov

Table 1: Neuroprotective Effects of Piperine in Models of Neurodegenerative Diseases

| Model | Observed Effects of Piperine | Potential Mechanisms of Action |

|---|---|---|

| Parkinson's Disease (MPTP-induced mouse model) | Improved motor ability and cognitive performance; prevented the decrease of tyrosine hydroxylase-positive cells. spandidos-publications.com | Antioxidant, anti-apoptotic (maintaining Bcl-2/Bax balance), and anti-inflammatory (reducing activated microglia and IL-1β). spandidos-publications.com |

| Alzheimer's Disease (Ibotenic acid-induced rat model) | Reduced cognitive impairment. aginganddisease.org | Reduction of oxidative stress, cholinergic damage, apoptosis, and neuroinflammation. aginganddisease.org |

| Alzheimer's Disease (In vitro) | Inhibition of amyloid-beta (Aβ) self-induced aggregation. aginganddisease.org | Direct interaction with Aβ peptides. |

| Excitotoxicity (Kainic acid-induced rat model) | Protection against hippocampal neuronal damage; improved memory deficits. nih.gov | Activation of the TrkA/Akt pathway through increasing Nerve Growth Factor (NGF). nih.gov |

| Ischemic Brain Injury | Alleviation of ischemia-induced brain damage. nih.govresearchgate.net | Suppression of oxidative stress and inflammatory responses. nih.gov |

Antimicrobial and Antifungal Research

Piperine has been the subject of extensive research for its antimicrobial and antifungal properties, demonstrating a broad spectrum of activity against various pathogens. mdpi.comnih.gov

Antibacterial Activity: In vitro studies have confirmed piperine's efficacy against both Gram-positive and Gram-negative bacteria. It has shown notable inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Salmonella spp. mdpi.combiotech-asia.org The mechanism of action is believed to involve the disruption of the bacterial cell wall and cytoplasmic membrane. ekb.eg

Antifungal Activity: Piperine has demonstrated significant antifungal properties against a range of fungi, including pathogenic yeasts and molds. ekb.eg It has been shown to be effective against Candida albicans, with some studies reporting a minimum inhibitory concentration (MIC) of 3.125 µg/mL. mdpi.com Other research has indicated MIC values against C. albicans to be around 78 µg/mL. nih.gov Furthermore, piperine has shown inhibitory activity against various species of Aspergillus, such as Aspergillus niger and Aspergillus flavus, as well as Fusarium oxysporum and Alternaria alternata. ekb.eg The antifungal action of piperine is also attributed to its ability to compromise the fungal cell wall and membrane integrity. ekb.eg

Table 2: Antibacterial and Antifungal Activity of Piperine

| Microorganism | Type | Observed Activity | Reported MIC/IC50 Values |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Excellent inhibition. mdpi.combiotech-asia.org | IC50: 59.0 µg/mL mdpi.com |

| Salmonella spp. | Gram-negative Bacteria | High activity. mdpi.com | IC50: 45 µg/mL mdpi.com |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Low to no inhibition. mdpi.com | Inactive |

| Proteus mirabilis | Gram-negative Bacteria | Weak activity. mdpi.com | IC50: 359.0 µg/mL mdpi.com |

| Candida albicans | Fungus (Yeast) | Moderate to excellent inhibition. mdpi.comnih.gov | MIC: 3.125–100 mg/mL mdpi.com, 78 µg/mL nih.gov |

| Alternaria alternata | Fungus (Mold) | Significant activity. ekb.eg | Not specified |

| Aspergillus niger | Fungus (Mold) | Significant activity. ekb.eg | Not specified |

| Aspergillus flavus | Fungus (Mold) | Significant activity. ekb.eg | Not specified |

| Fusarium oxysporum | Fungus (Mold) | Significant activity. ekb.eg | Not specified |

| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Growth inhibition. ekb.eg | MIC: 14 mg/mL ekb.eg |

| Trichophyton rubrum | Fungus (Dermatophyte) | Growth inhibition. ekb.eg | MIC: 12 mg/mL ekb.eg |

The antiviral potential of piperine has been investigated against several viruses, including emerging viral pathogens. In silico molecular docking studies have suggested that piperine could be an effective inhibitor of essential enzymes from both the Dengue and Ebola viruses. nih.gov Specifically, it has shown the potential to inhibit the Methyltransferase of the Dengue virus and the VP35 Interferon Inhibitory Domain of the Ebola virus. nih.gov

Research on the Chikungunya virus (CHIKV) has demonstrated that piperine can inhibit viral infection, with the most significant effects observed during the viral adsorption phase. acs.org This suggests that piperine may primarily act by blocking the interaction between the virus and the host cell. acs.org Docking studies further indicate that piperine binds within the E1-E2 fusion pocket of the viral envelope glycoproteins. acs.org

In the context of the SARS-CoV-2 virus, computational studies have identified piperine as a potential inhibitor of the virus's nucleocapsid protein, which is crucial for viral RNA packaging and proliferation. researchgate.net Another compound from pepper, piperlongumine, has shown potent anti-SARS-CoV-2 activity in both in vitro and in vivo models against various variants, including alpha, delta, and omicron. lgcstandards.com This compound acts as a host-directed antiviral, inducing a stress response in infected cells rather than targeting the virus directly. lgcstandards.com

Anti-Diabetic and Metabolic Regulation Studies

Piperine has demonstrated promising anti-diabetic and metabolic regulatory effects in several preclinical studies. mdpi.com In animal models of diabetes, piperine has been shown to exhibit anti-diabetic activity, as evidenced by glucose tolerance tests. mdpi.comresearchgate.net

Studies in monosodium glutamate-induced obese mice have shown that a 10-week administration of piperine significantly decreased elevated fasting blood glucose levels. nih.gov It also improved glucose intolerance and insulin (B600854) resistance. nih.gov The mechanism behind these effects is linked to the anti-inflammatory properties of piperine, specifically its ability to inhibit the M1-like polarization of macrophages in adipose tissue, thereby reducing metabolic inflammation. nih.gov

Furthermore, piperine has been found to have a positive impact on lipid metabolism. In obese mice, it significantly reduced serum total cholesterol and triglycerides. nih.gov In rats with obesity-induced dyslipidemia, piperine supplementation led to an improved lipid profile, characterized by reduced body weight, total cholesterol, and triglycerides, along with an increase in high-density lipoprotein (HDL) levels. mdpi.com When used in combination with metformin, piperine has been shown to enhance the blood glucose-lowering effect of the conventional anti-diabetic drug. nih.gov

Table 3: Effects of Piperine on Diabetic and Metabolic Parameters in Animal Models

| Animal Model | Key Findings | Potential Mechanisms |

|---|---|---|

| Monosodium Glutamate-Treated Obese Mice | Significantly decreased fasting blood glucose; improved glucose intolerance and insulin resistance; reduced serum total cholesterol and triglycerides. nih.gov | Inhibition of metabolic inflammation by inhibiting M1 macrophage polarization in adipose tissue. nih.gov |

| Streptozotocin-Induced Diabetic Rats | Exhibits anti-diabetic activity. mdpi.com | Not specified |

| Alloxan-Induced Diabetic Mice | Enhanced the blood glucose-lowering effect of metformin. nih.gov | Bio-enhancing property. nih.gov |

| Obesity-Induced Dyslipidemia in Rats | Improved lipid profile (reduced total cholesterol, triglycerides; increased HDL); reduced body weight. mdpi.com | Not specified |

Additional Pharmacological Research Areas

Piperine has been shown to possess significant hepatoprotective properties, particularly against drug-induced liver damage. mdpi.commdpi.com Its protective mechanisms are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic effects. nih.govresearchgate.net

In studies involving acetaminophen-induced hepatotoxicity in mice, pretreatment with piperine improved liver function and structure. nih.govresearchgate.net It was observed to preserve the liver's antioxidative defense mechanisms and attenuate inflammatory and apoptotic markers. nih.govresearchgate.net Specifically, piperine has been shown to decrease the expression of NF-κB p65, a key regulator of inflammation, and modulate the levels of hepatic caspase 3 and Bcl2, which are involved in apoptosis. europeanreview.org

Furthermore, piperine has been found to upregulate the expression of Transforming Growth Factor-β Receptor-Associated Binding Protein 1 (TGFBRAP1), a protein that may play a role in its hepatoprotective effects. nih.goveuropeanreview.org In models of paracetamol intoxication, piperine administration prior to the insult was effective in preventing liver damage, offering protection against necrosis and oxidative stress. mdpi.com It also attenuated the inflammatory response mediated by TNF-α. mdpi.com

Table 4: Hepatoprotective Effects of Piperine in Animal Models

| Model of Liver Injury | Key Protective Effects of Piperine | Underlying Mechanisms |

|---|---|---|

| Acetaminophen-Induced Hepatotoxicity | Improved liver function and structure; reserved hepatic antioxidative defense. nih.govresearchgate.net | Antioxidant, anti-inflammatory (decreased NF-κB p65 expression), and anti-apoptotic (modulation of caspase 3 and Bcl2). nih.goveuropeanreview.org |

| Paracetamol Intoxication | Protection against necrosis and oxidative stress; attenuation of TNF-α mediated inflammatory response. mdpi.com | Anti-inflammatory and antioxidant activities. mdpi.com |

Anti-Mutagenic Investigations

Piperine has been the subject of numerous studies to determine its potential to prevent genetic mutations. Research indicates that piperine is non-genotoxic and possesses anti-mutagenic properties. nih.govresearchgate.net In vitro and in vivo tests have largely demonstrated its safety and protective effects against mutagens. researchgate.netnih.govnih.gov

An in vitro micronucleus test (MNT) using Chinese hamster ovary cells showed that piperine was not genotoxic. researchgate.netnih.gov Similarly, Ames tests have reported negative results for piperine's mutagenic activity. researchgate.netnih.govnih.gov Further investigations in rat hepatoma cells (H4IIEC3) revealed that piperine could protect against the cytotoxicity and genotoxicity induced by aflatoxin B1 (AFB1). nih.gov It was observed that piperine reduced the formation of micronuclei caused by AFB1 in a concentration-dependent manner, suggesting it counteracts AFB1 toxicity by suppressing the bioactivation of the mycotoxin by cytochrome P-450 enzymes. nih.gov

In vivo studies have corroborated these findings. One study demonstrated that piperine has the potential to act as an anti-mutagenic agent against chromosomal aberrations and sister chromatid exchanges induced by Mitomycin C in mice. semanticscholar.org Despite some conflicting early results, which were often from studies not adhering to modern dose-selection guidelines, more recent and thorough in vivo studies have established that piperine does not increase micronucleus frequency and is not genotoxic. researchgate.netnih.gov These chemopreventive actions are critical, as they involve blocking the initiation of tumors and suppressing the transformation of cells into neoplastic states. nih.govencyclopedia.pubresearchgate.net

| Test Model | Type of Study | Key Findings | Reference |

|---|---|---|---|

| Chinese Hamster Ovary Cells | In Vitro Micronucleus Test (MNT) | Piperine was found to be non-genotoxic. | researchgate.netnih.gov |

| S. typhimurium | In Vitro Ames Test | Reported negative for mutagenic activity. | researchgate.netnih.govnih.gov |

| Rat Hepatoma Cells (H4IIEC3) | In Vitro Genotoxicity Assay | Protected against aflatoxin B1-induced cytotoxicity and reduced micronuclei formation. | nih.gov |

| Mice | In Vivo Chromosomal Aberration Assay | Showed anti-mutagenic potential against Mitomycin C-induced damage. | semanticscholar.org |

Anti-Obesity and Lipid Metabolism Studies

Piperine has demonstrated significant potential in combating obesity and regulating lipid metabolism in various preclinical studies. caringsunshine.com Research using high-fat diet (HFD)-induced obese animal models has consistently shown that piperine administration leads to a significant reduction in body weight, fat mass, and the weight of organs like the liver without altering food intake. nih.govnih.govresearchgate.net

In HFD-fed rats, piperine treatment significantly lowered serum levels of triglycerides, total cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), while concurrently increasing high-density lipoprotein (HDL) levels. nih.govnih.gov Similar results were observed in HFD-fed mice, where piperine administration reduced plasma triglyceride, total cholesterol, and LDL-cholesterol. researchgate.netacs.org Histological analysis of the liver in these models revealed that piperine significantly decreased hepatic lipid accumulation. nih.govacs.org

The molecular mechanisms underlying these effects involve the regulation of genes and enzymes critical to lipid metabolism. caringsunshine.com In vitro studies using 3T3-L1 preadipocytes found that piperine inhibits fat cell differentiation by down-regulating the expression and activity of the master adipogenic transcription factor, PPARγ. acs.org In animal models, piperine has been shown to down-regulate the mRNA expression of genes associated with lipogenesis (fat creation) in visceral adipose tissue. researchgate.netfao.org Conversely, it can increase the expression of genes and the activity of enzymes involved in lipolysis (fat breakdown). researchgate.net Furthermore, piperine has been found to upregulate key transporter proteins, such as hepatic scavenger receptor B1 (SR-B1) and intestinal ATP binding cassette SGM8 (ABCG8), which are involved in reverse cholesterol transport. acs.org Other research suggests that piperine can also modulate the circadian rhythm of genes associated with hepatic lipid metabolism, which is often disrupted in diet-induced obesity. spkx.net.cn

Beyond piperine itself, synthetic derivatives have been developed and tested for anti-obesity effects. researchgate.netslideshare.net In in vitro studies using 3T3-L1 adipocytes, certain p-methylthio piperine derivatives significantly lowered lipid droplet formation, glycerol content, and triglyceride levels. researchgate.net

| Model System | Key Parameters Investigated | Observed Effects of Piperine | Reference |

|---|---|---|---|

| High-Fat Diet (HFD) Fed Rats/Mice | Body Weight, Fat Mass, Serum Lipids (TG, TC, LDL, VLDL, HDL) | Decreased body weight, fat mass, TG, TC, LDL, VLDL; Increased HDL. | nih.govnih.govresearchgate.net |

| HFD-Fed Mice | Hepatic Lipid Accumulation | Significantly reduced lipid accumulation in the liver. | nih.govacs.org |

| 3T3-L1 Preadipocytes | Adipogenesis, Gene Expression (PPARγ, SREBP-1c) | Inhibited adipocyte differentiation; Down-regulated PPARγ and SREBP-1c expression. | acs.org |

| HFD-Fed Mice | Gene Expression (Lipogenesis & Lipolysis) | Down-regulated lipogenic genes and up-regulated lipolytic genes in adipose tissue. | researchgate.netfao.org |

| HFD-Fed Mice | Cholesterol Transport Genes (SR-B1, ABCG8) | Upregulated hepatic SR-B1 and intestinal ABCG8. | acs.org |

| 3T3-L1 Adipocytes & HepG2 Cells | Lipid Accumulation (Piperine Derivatives) | Certain synthetic derivatives significantly lowered lipid content. | researchgate.net |

Nephroprotective Research

Piperine has been shown to exert significant protective effects on the kidneys in various models of renal injury, primarily through its potent antioxidant and anti-inflammatory properties. nih.govresearchgate.net

A major area of this research has been in the context of renal ischemia-reperfusion (IR) injury, a common complication in kidney transplantation. phcog.comphcog.com In rat models of renal IR, pretreatment with piperine led to a normalization of kidney function markers. phcog.com Specifically, it significantly reduced elevated serum levels of creatinine and urea. nih.govphcog.comphcog.com At the tissue level, piperine ameliorated oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restoring reduced glutathione (GSH). phcog.comphcog.com It also suppressed the expression of key inflammatory and pro-apoptotic genes, including nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netphcog.com

Piperine's nephroprotective effects extend to chemically-induced kidney damage. In a model of cyclophosphamide-induced nephrotoxicity in mice, piperine administration was shown to reduce kidney damage by mitigating oxidative stress, evidenced by a significant decrease in MDA and an increase in GSH levels. mazums.ac.ir This led to an improvement in kidney function, confirmed by the normalization of urea and creatinine levels and favorable histopathological evaluations. mazums.ac.ir Similarly, piperine demonstrated protective activity against lead acetate-induced nephrotoxicity in rats, where it improved kidney histopathology and biochemical markers by reducing oxidative stress. nih.gov

Furthermore, recent studies have explored piperine's role in metabolic kidney disease. In a mouse model of hyperuricemic nephropathy, a condition resulting from uncontrolled high uric acid levels, piperine treatment significantly reduced serum uric acid and reversed kidney function impairment. nih.govacs.org The mechanism was linked to the inhibition of urate transporters (URAT1/GLUT9) and regulation of the AKT/mTOR signaling pathway. nih.govacs.org

| Model of Nephrotoxicity | Animal Model | Key Biomarkers | Protective Effects of Piperine | Reference |

|---|---|---|---|---|

| Ischemia-Reperfusion (IR) Injury | Rats | Serum Creatinine, Urea, MDA, GSH, NF-κB, TNF-α, iNOS, COX-2 | Decreased creatinine, urea, MDA, and inflammatory markers; Increased GSH. | nih.govphcog.comphcog.com |

| Cyclophosphamide-Induced | Mice | Serum Urea, Creatinine, Tissue MDA, GSH | Normalized urea and creatinine; Decreased MDA and increased GSH. | mazums.ac.ir |

| Lead Acetate-Induced | Rats | Serum BUN, Creatinine, MDA, SOD, GPx | Decreased BUN, creatinine, and MDA; Increased SOD and GPx. | nih.gov |

| Hyperuricemic Nephropathy | Mice | Serum Uric Acid, Kidney Function Markers | Reduced serum uric acid and reversed kidney function impairment. | nih.govacs.org |

Mechanistic Elucidation of Piperine S Biological Actions at the Molecular and Cellular Level

Modulation of Drug-Metabolizing Enzymes and Phase II Biotransformation